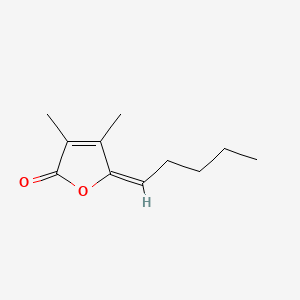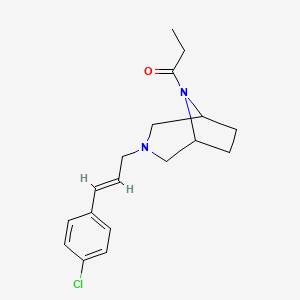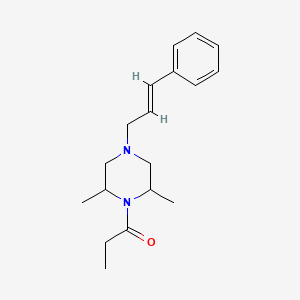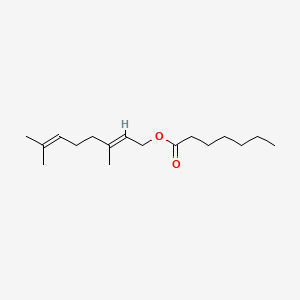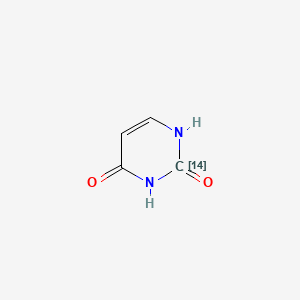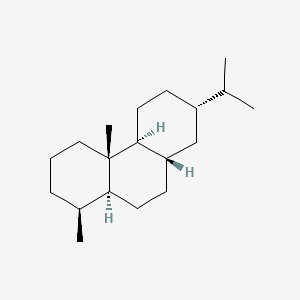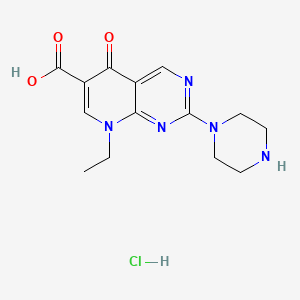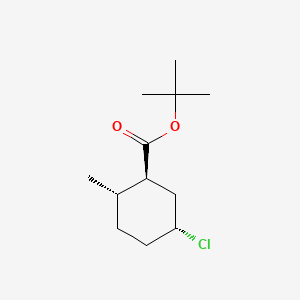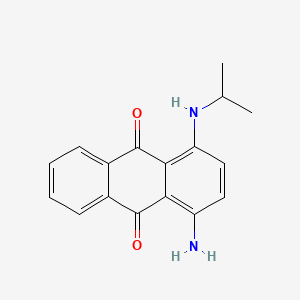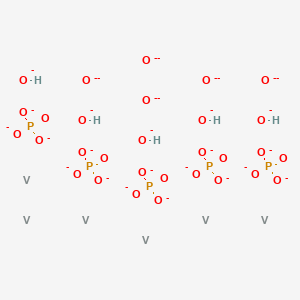
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
概要
説明
ER-27319は、脾臓チロシンキナーゼ(SYK)の強力かつ選択的な阻害剤として知られるアクリドン誘導体です。 この化合物は、ヒトおよびラットのマスト細胞からの抗原誘発性アレルギー性メディエーターの放出を阻害する能力により、アレルギー性疾患の研究において特に重要です .
準備方法
ER-27319は、アクリドン誘導体を用いた一連の化学反応によって合成されます。具体的な合成経路と反応条件は、機密情報であり、公開されている文献では広く公開されていません。 化合物は、高純度と有効性を確保するために、制御された条件下でラボ環境で調製されていることが知られています .
化学反応の分析
ER-27319は、以下を含むいくつかの種類の化学反応を受けます。
科学的研究の応用
ER-27319には、以下を含むいくつかの科学研究における応用があります。
アレルギー性疾患研究: アレルギー性メディエーターの放出を阻害する能力により、ER-27319はアレルギー性疾患の研究に使用されています.
キナーゼホスファターゼ生物学: この化合物は、特に脾臓チロシンキナーゼの研究において、キナーゼホスファターゼ生物学の研究のための特徴的な製品です.
マスト細胞脱顆粒研究: ER-27319は、アレルギー反応の理解に不可欠なマスト細胞の脱顆粒プロセスを研究するために使用されます.
作用機序
ER-27319は、脾臓チロシンキナーゼのチロシンリン酸化を選択的に阻害することによってその効果を発揮します。この阻害は、マスト細胞からのアレルギー性メディエーターの放出に必要となるSYKの活性化を阻止します。 この化合物は、FcεレセプターIγ免疫受容体チロシンベースの活性化モチーフを介したSYKの活性化を特異的に標的にします .
類似の化合物との比較
ER-27319は、脾臓チロシンキナーゼの選択的な阻害においてユニークです。類似の化合物には、以下が含まれます。
R406: 自己免疫疾患の研究に使用される別の選択的SYK阻害剤。
フォスタマチンブ: 慢性免疫性血小板減少症の治療に使用されるR406のプロドラッグ。
ピセアタノール: SYKやその他のキナーゼを阻害する天然化合物。
ER-27319は、FcεレセプターIγを介したSYKの活性化の特異的な阻害により際立っており、アレルギー性疾患の研究に特に有用です .
類似化合物との比較
ER-27319 is unique in its selective inhibition of spleen tyrosine kinase. Similar compounds include:
R406: Another selective SYK inhibitor used in the study of autoimmune diseases.
Fostamatinib: A prodrug of R406, used in the treatment of chronic immune thrombocytopenia.
Piceatannol: A natural compound that inhibits SYK and other kinases.
ER-27319 stands out due to its specific inhibition of the Fc epsilon receptor I gamma-mediated activation of SYK, making it particularly useful in allergic disease research .
特性
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C2H2O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;3-1(4)2(5)6/h3-4,6-9H,5,10-11,19H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIELZHYJYZBSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201010-95-9 | |
| Record name | ER-27319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201010959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(3-Aminopropyl)-3,4-dimethyl-9-acridone oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ER-27319 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/218W96J218 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



